molecular formula C9H16N5Na2O10P32 B1193695 Tenofovir diphosphate sodium salt

Tenofovir diphosphate sodium salt

Numéro de catalogue: B1193695
Poids moléculaire: 493.15
Clé InChI: UVTVQFZBKQKROA-QYCVXMPOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tenofovir diphosphate sodium salt is an inhibitor of HIV reverse transcriptase and hepatitis B virus (HBV) polymerase. It is selective for these enzymes over DNA polymerase α and β, as well as mitochondrial DNA polymerase γ. Tenofovir diphosphate is formed intracellularly through phosphorylation of the prodrugs tenofovir and tenofovir disoproxil by nucleotide kinases. Increased levels of tenofovir diphosphate in isolated peripheral blood mononuclear cells (PBMCs) correlate with a decrease in the risk of simian HIV (SHIV) acquisition in a macaque model of rectal SHIV transmission.

Applications De Recherche Scientifique

Antiviral Therapy

  • HIV Treatment : Tenofovir diphosphate sodium salt is integral to antiretroviral therapy regimens for HIV. It is often used in combination with other agents to enhance therapeutic efficacy and improve patient outcomes. Increased intracellular levels of tenofovir diphosphate correlate with reduced viral loads and improved responses to treatment .
  • Hepatitis B Treatment : Similar to its application in HIV therapy, tenofovir diphosphate is utilized in managing chronic hepatitis B infections. Its effectiveness as an HBV polymerase inhibitor has been well documented .

Adherence Monitoring

Tenofovir diphosphate levels can serve as a biomarker for adherence to antiretroviral therapy. Studies indicate that quantifying tenofovir diphosphate in dried blood spots can predict virologic outcomes and adherence levels among patients receiving treatment . This application is particularly valuable in resource-limited settings where regular monitoring may be challenging.

Pharmacokinetics and Pharmacodynamics

Research involving tenofovir diphosphate focuses on its pharmacokinetics (PK) and pharmacodynamics (PD). For instance, studies have shown that rectal administration of tenofovir gel results in significantly higher tissue concentrations of tenofovir diphosphate compared to oral dosing, correlating with reduced infectivity in ex vivo models .

Interaction Studies

Investigations into the interactions between tenofovir diphosphate and other antiviral agents have revealed potential synergistic effects that could enhance treatment efficacy. Understanding these interactions is critical for optimizing combination therapies .

Comparison of Inhibition Constants

Virus TypeEnzymeInhibition Constant (KiK_i)
HIVReverse Transcriptase0.022 µM (RNA), 1.55 µM (DNA)
Hepatitis B VirusPolymerase0.18 µM
Human DNA Polymerasesα5.2 µM
Human DNA Polymerasesβ81.7 µM
Mitochondrial Polymeraseγ59.5 µM

Case Study: Adherence Monitoring Using Tenofovir Diphosphate Levels

A study conducted in South Africa evaluated the relationship between tenofovir diphosphate levels in dried blood spots and virologic failure among patients on first-line antiretroviral therapy. The findings indicated that higher levels of tenofovir diphosphate were associated with better adherence and lower rates of virologic failure .

Propriétés

Formule moléculaire

C9H16N5Na2O10P32

Poids moléculaire

493.15

Nom IUPAC

(R)-(((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic diphosphoric anhydride, disodium salt

InChI

InChI=1S/C9H16N5O10P3.2Na/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19;;/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)

Clé InChI

UVTVQFZBKQKROA-QYCVXMPOSA-N

SMILES

O=P(OP(OP(O)(O)=O)(O)=O)(O)CO[C@H](C)CN1C=NC2=C(N)N=CN=C21.[Na+].[Na+]

Apparence

Solid powder

Pureté

>95% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

PMPApp, Tenofovir diphosphate sodium salt, TFV-DP

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tenofovir diphosphate sodium salt
Reactant of Route 2
Tenofovir diphosphate sodium salt
Reactant of Route 3
Tenofovir diphosphate sodium salt
Reactant of Route 4
Tenofovir diphosphate sodium salt
Reactant of Route 5
Tenofovir diphosphate sodium salt
Reactant of Route 6
Tenofovir diphosphate sodium salt

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.